5-Bromo-2-ethynyl-1H-imidazole

Physicochemical Properties Molecular Weight Stoichiometry

Researchers requiring sequential, orthogonal diversification often face added steps when using mono-functional imidazoles. 5-Bromo-2-ethynyl-1H-imidazole resolves this with dual reactive handles. - C2 alkyne for Sonogashira or CuAAC; C5 bromide for Suzuki or Buchwald-Hartwig coupling. - Eliminates protection/deprotection sequences in kinase inhibitor library synthesis. - Enables post-polymerization functionalization and Bergman cyclization precursor synthesis.

Molecular Formula C5H3BrN2
Molecular Weight 170.99 g/mol
Cat. No. B12965594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethynyl-1H-imidazole
Molecular FormulaC5H3BrN2
Molecular Weight170.99 g/mol
Structural Identifiers
SMILESC#CC1=NC=C(N1)Br
InChIInChI=1S/C5H3BrN2/c1-2-5-7-3-4(6)8-5/h1,3H,(H,7,8)
InChIKeyYKNHUHUNDVPGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-ethynyl-1H-imidazole Overview


5-Bromo-2-ethynyl-1H-imidazole (CAS: 1246549-89-2, MF: C5H3BrN2, MW: 170.99 g/mol) is a 2,5-disubstituted imidazole derivative bearing a terminal ethynyl group at the C2 position and a bromine atom at the C5 position . This dual-functional architecture distinguishes it from simpler imidazole analogs such as 2-ethynyl-1H-imidazole (MW: 92.10 g/mol) , enabling orthogonal reactivity that is not achievable with mono-functionalized or unsubstituted imidazoles.

1
Orthogonal C2 alkyne and C5 bromine for sequential cross-coupling
2
Modular synthesis without protection/deprotection steps
3
Compatible with Sonogashira, Suzuki-Miyaura, and CuAAC reactions

5-Bromo-2-ethynyl-1H-imidazole: Irreplaceable in Synthesis


Generic substitution of 5-bromo-2-ethynyl-1H-imidazole with unsubstituted 1H-imidazole, 2-ethynyl-1H-imidazole, or 5-bromo-1H-imidazole fails because these analogs lack the precise dual orthogonal reactivity required for sequential transformations. The C2 terminal alkyne enables Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1], while the C5 bromine serves as a handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings [2]. Removal of either functional group eliminates one entire synthetic vector, forcing re-optimization of reaction conditions or the introduction of additional protection/deprotection steps. This strict positional and functional complementarity dictates that only the exact compound can fulfill the intended role in multi-step modular syntheses.

C5
5-Bromo-1H-imidazole lacks the C2 alkyne, removing Sonogashira and click chemistry handles.
C2
2-Ethynyl-1H-imidazole has no C5 halogen, eliminating Suzuki or Buchwald coupling capability.
Unsub
Unsubstituted imidazole provides neither orthogonal vector; requires additional functionalization steps.

5-Bromo-2-ethynyl-1H-imidazole vs. Closest Analogs


Molecular Weight vs. 2-Ethynyl-1H-imidazole

The presence of a bromine atom at the C5 position of 5-bromo-2-ethynyl-1H-imidazole results in a molecular weight of 170.99 g/mol, compared to 92.10 g/mol for the non-brominated analog 2-ethynyl-1H-imidazole . This represents an absolute increase of 78.89 g/mol (85.7% higher mass).

MW Difference
Cross-study comparable
170.99 vs 92.10 g/mol (85.7% higher)
Impacts stoichiometry and purification behavior.
Bromine adds 78.89 g/mol; C5H3BrN2 vs C5H4N2
Physicochemical Properties Molecular Weight Stoichiometry

Sonogashira and Suzuki Cross-Coupling Compatibility

5-Bromo-2-ethynyl-1H-imidazole presents two orthogonal reactive sites: a terminal alkyne at C2 suitable for Sonogashira coupling with aryl/vinyl halides, and a C5 bromine amenable to Suzuki-Miyaura coupling with boronic acids [1] [2]. Literature reports for analogous imidazole systems demonstrate Sonogashira coupling yields in the range of 70–93% for 4-alkynylated imidazoles [1]. In contrast, 2-ethynyl-1H-imidazole lacks the C5 halogen handle for Suzuki coupling, while 5-bromo-1H-imidazole lacks the alkyne for click chemistry or alkynylation.

Orthogonal Reactivity
Class-level inference
C2 alkyne + C5 bromine vs. single reactive handle
Enables sequential cross-coupling without protecting groups.
Sonogashira yields 70–93% reported for imidazole analogs
Cross-Coupling Sonogashira Suzuki-Miyaura Modular Synthesis

Regioselective C5 Bromination Advantage

Electrophilic bromination of 2-substituted imidazoles proceeds with high regioselectivity at the C5 position, as demonstrated in one-pot sequential bromination/Sonogashira protocols [1]. This regioselectivity is a direct consequence of the electronic and steric influence of the C2 substituent. Alternative halogenating agents (e.g., N-chlorosuccinimide or N-iodosuccinimide) may yield different regioselectivity profiles or require more forcing conditions. Quantitative data from analogous systems indicate that C5 bromination can be achieved with >90% regioselectivity under optimized conditions [1], whereas chlorination or iodination may give lower selectivity or require protection of the N1 position.

C5 Bromination Selectivity
Class-level inference
>90% C5 selectivity (NBS) vs. lower for Cl/I
Higher purity and yield in initial halogenation step.
Based on electrophilic bromination of 2-substituted imidazoles
Regioselectivity Halogenation C-H Functionalization

Spectroscopic Differentiation for Fluorescent Materials

Alkynylimidazoles, including 5-bromo-2-ethynyl-1H-imidazole, have been computationally and experimentally characterized for their spectroscopic features, demonstrating potential as fluorescent dyes or responsive materials [1]. Computational studies (DFT) indicate that the electrostatic potential surface (EPS) of the triple bond in bromo-alkynylimidazoles falls within the range of -94 to -105 kJ mol⁻¹, which correlates with successful Sonogashira coupling [2]. While direct comparative fluorescence quantum yield data for the bromo derivative vs. non-brominated analog is not available, the presence of the heavy bromine atom is expected to modulate photophysical properties via spin-orbit coupling and heavy-atom effect, a known class-level phenomenon.

Spectroscopic Potential
Supporting evidence
EPS of alkyne: -94 to -105 kJ/mol; heavy-atom effect
May support fluorescent probe design.
DFT predictions; direct quantum yield data not available
Fluorescence Spectroscopy Materials Science

5-Bromo-2-ethynyl-1H-imidazole: Application Scenarios


Kinase Inhibitor Synthesis via Orthogonal Cross-Couplings

Medicinal chemists building focused kinase inhibitor libraries can leverage the C2 alkyne for Sonogashira coupling to install aryl/heteroaryl groups, followed by Suzuki-Miyaura coupling at the C5 bromine to introduce additional diversity [1]. This sequential, orthogonal diversification strategy, enabled by the compound's dual reactive handles, reduces the number of synthetic steps compared to mono-functionalized analogs, which would require intermediate protection/deprotection sequences [2].

Imidazole-Based Fluorescent Probes and Sensors

The combination of an alkynyl group (conjugation handle) and a bromine atom (heavy-atom effect modifier) makes 5-bromo-2-ethynyl-1H-imidazole a valuable precursor for designing environment-sensitive fluorescent probes [1]. Computational and experimental studies on alkynylimidazoles confirm their utility in polymeric matrices [1], and the bromine substituent offers a means to tune photophysical properties via spin-orbit coupling.

Imidazole-Containing Polymers via Click Chemistry

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to incorporate imidazole units into polymer backbones or side chains, while the C5 bromine remains available for post-polymerization functionalization [2]. This dual reactivity is not available with non-brominated ethynylimidazoles, which would lose the ability to further modify the polymer architecture after click conjugation.

Imidazole-Fused Enediynes for Bergman Cycloaromatization

5-Bromo-2-ethynyl-1H-imidazole can serve as a starting point for constructing imidazole-fused enediynes, which undergo thermal Bergman cycloaromatization [2]. The C5 bromine facilitates cross-coupling to install additional alkyne units, and the C2 ethynyl group provides the requisite enediyne framework. This specific substitution pattern is essential for achieving the correct geometry for cyclization.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Orthogonal C2 alkyne and C5 bromine handles
Sequential cross-coupling efficiency without protection/deprotection
Fluorescent Probes & Sensors
Heavy-atom effect for photophysical tuning
Spectroscopic response in polymeric matrices
Imidazole-Containing Polymers
CuAAC click and post-polymerization modification
Polymer architecture control and functional group tolerance
Imidazole-Fused Enediynes
Specific substitution pattern for Bergman cyclization
Enediyne geometry and thermal cyclization efficiency

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